Antiproliferative agent-19
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Overview
Description
Antiproliferative agent-19 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of malignant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-19 involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the use of isosteviol derivatives, which are modified at the C-19 position. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines .
Scientific Research Applications
Antiproliferative agent-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast, colorectal, and lung cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
The mechanism of action of Antiproliferative agent-19 involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential. This leads to the activation of pro-apoptotic proteins like BAX and the inhibition of anti-apoptotic proteins like BCL-2 . Additionally, this compound can arrest the cell cycle in the G1 phase, preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antiproliferative agent-19 include:
Bis-isatin Schiff bases: Known for their antiproliferative activity against cancer cell lines.
Bisbenzazole derivatives: Exhibiting significant antiproliferative activity against various cancer cell lines.
Eugenol derivatives: Modified natural products with potent antiproliferative effects.
Uniqueness
This compound is unique due to its specific modifications at the C-19 position, which enhance its selectivity and potency against cancer cells. Its ability to induce apoptosis and arrest the cell cycle makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C26H23NO |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C26H23NO/c28-26-23(17-20-13-8-12-18-9-4-5-14-21(18)20)25(19-10-2-1-3-11-19)22-15-6-7-16-24(22)27-26/h1-5,8-14H,6-7,15-17H2,(H,27,28) |
InChI Key |
GDVQMPYYXDYNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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